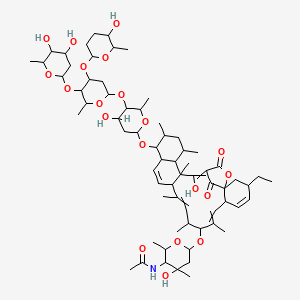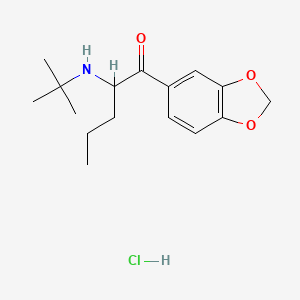
1-(1,3-benzodioxol-5-yl)-2-(tert-butylamino)pentan-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzodioxol-5-yl)-2-(tert-butylamino)pentan-1-one;hydrochloride is a synthetic compound that belongs to the class of substituted cathinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-yl)-2-(tert-butylamino)pentan-1-one;hydrochloride typically involves the following steps:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol with formaldehyde.
Alkylation: The benzodioxole ring is then alkylated with a suitable alkyl halide to introduce the pentan-1-one moiety.
Amination: The resulting intermediate is then reacted with tert-butylamine to introduce the tert-butylamino group.
Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzodioxol-5-yl)-2-(tert-butylamino)pentan-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound may be studied for its effects on biological systems, including its potential as a stimulant or its interactions with various receptors.
Medicine: Research might explore its potential therapeutic applications, such as in the treatment of certain neurological disorders.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-2-(tert-butylamino)pentan-1-one;hydrochloride likely involves its interaction with neurotransmitter systems in the brain. It may act as a stimulant by increasing the release of dopamine and norepinephrine, leading to increased alertness and energy. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one: Similar structure but with a methylamino group instead of tert-butylamino.
1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one: Similar structure but with an ethylamino group instead of tert-butylamino.
1-(1,3-benzodioxol-5-yl)-2-(isopropylamino)pentan-1-one: Similar structure but with an isopropylamino group instead of tert-butylamino.
Uniqueness
The uniqueness of 1-(1,3-benzodioxol-5-yl)-2-(tert-butylamino)pentan-1-one;hydrochloride lies in its specific substitution pattern, which can influence its chemical properties, reactivity, and biological activity. The presence of the tert-butylamino group may confer different steric and electronic effects compared to other similar compounds, potentially leading to unique applications and effects.
Properties
Molecular Formula |
C16H24ClNO3 |
|---|---|
Molecular Weight |
313.82 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(tert-butylamino)pentan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO3.ClH/c1-5-6-12(17-16(2,3)4)15(18)11-7-8-13-14(9-11)20-10-19-13;/h7-9,12,17H,5-6,10H2,1-4H3;1H |
InChI Key |
XBCUYKLGVIPWJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Chlorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B10814057.png)
![4-(6-Chloro-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B10814065.png)
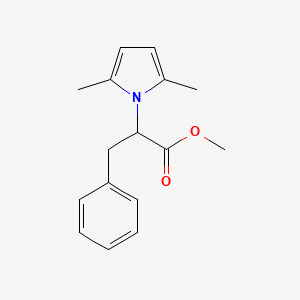
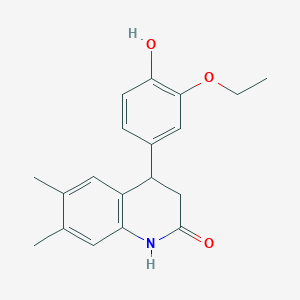
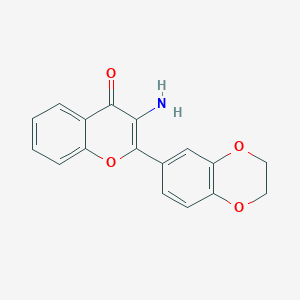
![methyl (2S)-2-[[2-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate](/img/structure/B10814089.png)
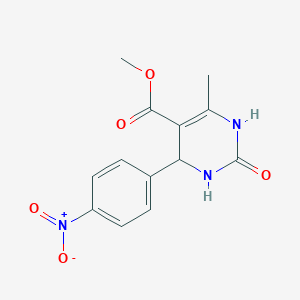
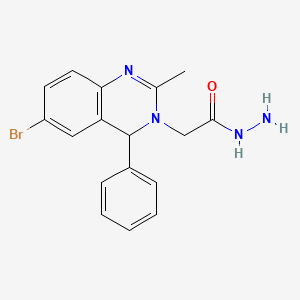
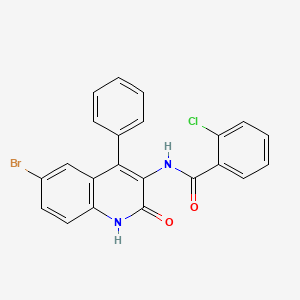

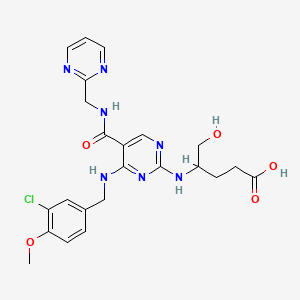
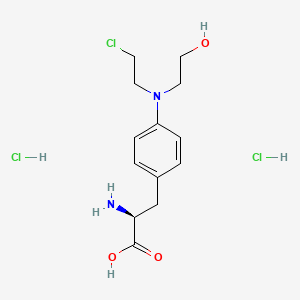
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814130.png)
